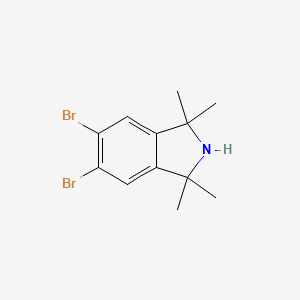

5,6-Dibromo-1,1,3,3-tetramethylisoindoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dibromo-1,1,3,3-tetramethyl-2H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2N/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15-11/h5-6,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTCCDMFOWGOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2C(N1)(C)C)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 5,6 Dibromo 1,1,3,3 Tetramethylisoindoline

Established Synthetic Pathways to 5,6-Dibromo-1,1,3,3-tetramethylisoindoline

The synthesis of this compound is primarily achieved through the direct bromination of the 1,1,3,3-tetramethylisoindoline (B1606132) precursor. This approach is favored for its directness and efficiency.

Bromination Strategies for Tetramethylisoindoline Precursors

The introduction of bromine atoms onto the aromatic ring of 1,1,3,3-tetramethylisoindoline is a critical step in the synthesis of the target compound. This electrophilic aromatic substitution is typically achieved using a suitable brominating agent. Common reagents for such transformations include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

The reaction conditions for the bromination of aromatic compounds can be tailored to control the degree and regioselectivity of the halogenation. For the synthesis of the 5,6-dibromo derivative, controlling the stoichiometry of the brominating agent is crucial to avoid over-bromination or the formation of monobrominated byproducts. The reaction is often carried out in a suitable solvent, such as acetic acid or a chlorinated solvent, which can influence the reaction rate and selectivity. The use of a catalyst, such as iron(III) bromide (FeBr₃), can also be employed to enhance the electrophilicity of the bromine and facilitate the substitution reaction.

While specific experimental details for the direct bromination of 1,1,3,3-tetramethylisoindoline to its 5,6-dibromo derivative are not extensively documented in publicly available literature, the general principles of electrophilic aromatic halogenation of similar substrates are well-established. For instance, the regioselective dibromination of methyl indole-3-carboxylate has been successfully achieved using bromine in acetic acid, yielding the 5,6-dibromoindole derivative in good yield. rsc.org Similarly, NBS has been effectively used for the bromination of various heterocyclic systems, often offering milder reaction conditions and improved selectivity. nih.gov

Advanced Functionalization of the Bromine Substituents on the Isoindoline (B1297411) Core

The two bromine atoms on the this compound core provide versatile handles for the construction of more complex molecules through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for forming new carbon-carbon bonds at these positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are instrumental in the derivatization of aryl halides like this compound. The Heck and Sonogashira reactions are two prominent examples that allow for the introduction of alkenyl and alkynyl groups, respectively.

The Heck reaction is a palladium-catalyzed process that couples an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is particularly useful for extending the π-conjugation of aromatic systems. The reaction of this compound with various alkenes can lead to the formation of mono- or di-alkenylated products, depending on the reaction stoichiometry and conditions.

A study on the synthesis of profluorescent isoindoline nitroxides utilized the Heck reaction to functionalize this compound. nih.gov In this work, the dibromo compound was reacted with methyl acrylate and methyl 4-vinylbenzoate to introduce acrylate and carboxystyryl substituents, respectively. These reactions demonstrate the feasibility of using the Heck protocol to build extended conjugated systems based on the isoindoline core. nih.gov

Table 1: Examples of Heck Alkenylation Reactions with this compound

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 5,6-Bis(2-methoxycarbonylvinyl)-1,1,3,3-tetramethylisoindoline |

This table is generated based on the types of reactions described in the cited literature and represents plausible outcomes of Heck reactions on the specified substrate.

The general conditions for Heck reactions typically involve a palladium(0) or palladium(II) catalyst, a phosphine (B1218219) ligand, a base (such as triethylamine), and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN). nih.govorganic-chemistry.org The choice of ligand and base can significantly influence the efficiency and selectivity of the reaction.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the direct introduction of alkyne functionalities onto aromatic rings, which are valuable precursors for further transformations or for the construction of materials with interesting electronic and optical properties.

The sequential or double Sonogashira coupling on a dibromoarene allows for the synthesis of both symmetrical and unsymmetrical dialkynylarenes. By controlling the stoichiometry of the alkyne, it is possible to achieve selective mono-alkynylation, followed by the introduction of a different alkyne in a second step. This stepwise approach offers a route to a diverse range of functionalized isoindoline derivatives. The Sonogashira coupling has been successfully applied to other bromoindoles, demonstrating its utility in this class of compounds. researchgate.net

Table 2: Generalized Conditions for Sonogashira Coupling of Dibromoarenes

| Aryl Dihalide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent |

|---|---|---|---|---|

| 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N |

| 2,5-Dibromothiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | THF/Et₃N |

This table provides representative conditions for Sonogashira couplings and a hypothetical example for the target compound based on established protocols.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This palladium-catalyzed reaction is highly effective for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials. For this compound, this reaction offers a direct pathway to introduce a wide array of aryl and heteroaryl substituents at the 5- and 6-positions.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction is valued for its mild conditions and tolerance of a broad range of functional groups. By controlling the stoichiometry of the boronic acid, either mono- or diarylation of the dibromo-isoindoline core can be achieved, allowing for the stepwise construction of unsymmetrical derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Boronic Acid | Arylboronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-110 °C |

Copper-Catalyzed Nucleophilic Substitutions

Copper-catalyzed reactions provide a powerful alternative and complement to palladium-based methods for the functionalization of aryl halides. These reactions are particularly useful for introducing nucleophiles that are challenging to incorporate using other methods.

Cyanation Reactions for Nitrile Derivatives

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles. The copper-catalyzed cyanation of aryl bromides, historically known as the Rosenmund-von Braun reaction, traditionally requires stoichiometric amounts of copper(I) cyanide and high temperatures. organic-chemistry.org

Modern advancements have led to the development of milder, catalytic versions of this reaction. These improved protocols utilize catalytic amounts of a copper source (e.g., CuI) in combination with a ligand and a less toxic cyanide source. nih.gov A notable approach is the domino halide exchange-cyanation, where an in-situ generated aryl iodide, which is more reactive, undergoes cyanation. organic-chemistry.org This method avoids the need for polar solvents and stoichiometric copper, simplifying product purification and improving functional group tolerance. nih.govorganic-chemistry.org

Table 2: Catalytic Systems for Copper-Catalyzed Cyanation of Aryl Bromides

| Catalyst/Ligand System | Cyanide Source | Solvent | Temperature (°C) |

|---|---|---|---|

| CuI / N,N'-Dimethylethylenediamine | NaCN | Toluene | 110 |

| CuI / 1-Butylimidazole | Acetone cyanohydrin | N/A | N/A |

Methoxylation and Ether Formation

Aryl methyl ethers are common motifs in natural products and pharmaceuticals. chemistryviews.org Copper-catalyzed methods for the methoxylation of aryl bromides offer a cost-effective alternative to palladium-catalyzed systems. organic-chemistry.org While early methods often required harsh conditions and strong bases like sodium methoxide, recent developments have enabled these transformations under milder conditions. acs.org

One effective modern protocol employs a copper(I) bromide catalyst with an oxalamide ligand and uses 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) as the methoxy source. organic-chemistry.orgacs.org This system operates at moderate temperatures and demonstrates broad functional group tolerance, providing a versatile route to aryl methyl ethers from their corresponding bromides. chemistryviews.orgorganic-chemistry.org

Generation of Benzyne Intermediates and Cycloaddition Chemistry

The ortho-dibromo arrangement on the this compound scaffold makes it an excellent precursor for the generation of a highly reactive benzyne intermediate. Treatment with a strong base, such as an organolithium reagent, can induce a 1,2-elimination of HBr followed by the loss of the second bromine atom to form the strained triple bond characteristic of benzyne.

Once generated, this isoindoline-fused benzyne is a potent dienophile and dipolarophile, readily participating in cycloaddition reactions to form complex, polycyclic structures. ustc.edu.cn It can be trapped in situ with a variety of dienes and 1,3-dipoles. For instance, [4+2] Diels-Alder cycloadditions can be performed with dienes, while [3+2] cycloadditions occur with partners like azides and pyridinium ylides. ustc.edu.cnnih.gov This strategy provides a powerful method for rapidly building molecular complexity from the isoindoline core.

Table 3: Cycloaddition Reactions of the Isoindoline-Benzyne Intermediate

| Reaction Type | Trapping Agent | Resulting Structure |

|---|---|---|

| [4+2] Diels-Alder | N-protected alkylidene oxindole carboxylates | Naphthoxindoles |

| [3+2] Cycloaddition | Pyridinium ylides | Pyrido[2,1-a]isoindole derivatives |

Other Regioselective Derivatization Strategies via Halogen Exchange

The differential reactivity of the two bromine atoms in an ortho-dibromoarene can be exploited for regioselective functionalization through halogen-metal exchange. This reaction allows for the selective replacement of one bromine atom with a metal (typically lithium or magnesium), creating an organometallic intermediate that can be trapped with various electrophiles.

For 3-substituted 1,2-dibromo arenes, halogen-metal exchange using reagents like isopropylmagnesium chloride often occurs with high regioselectivity, predominantly at the position ortho to the substituent. organic-chemistry.orgthieme-connect.com This selectivity is influenced by both electronic and steric factors. The resulting arylmagnesium or aryllithium species can then react with electrophiles such as carbon dioxide (to form carboxylic acids), aldehydes, or other carbon electrophiles, enabling the introduction of a wide range of functional groups at a single position while leaving the second bromine atom intact for subsequent transformations. organic-chemistry.orgresearchgate.net

Novel Synthetic Routes to Isoindoline and Substituted Analogues

Beyond the derivatization of a pre-existing isoindoline core, numerous modern synthetic methods have been developed for the de novo construction of the isoindoline ring system and its substituted analogues. These routes offer flexibility in accessing a diverse range of isoindoline structures.

One efficient approach involves the reaction of o-phthalaldehyde with various substituted aromatic and heteroaromatic amines to prepare N-aryl-substituted isoindolines. nih.gov Another strategy is the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives, which proceeds smoothly to form the isoindoline ring. organic-chemistry.org For the synthesis of isoindolinones, an efficient one-pot method has been developed from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov Additionally, multicomponent reactions offer a streamlined approach; for example, a 'one-pot' three-component reaction of 2-formylbenzoic acid, primary amines, and dimethyl phosphite provides access to isoindolin-1-one-3-phosphonates. researchgate.net These novel methods highlight the ongoing development of efficient and sustainable strategies for accessing this important heterocyclic scaffold. organic-chemistry.orgnih.gov

Ring-Closure and Ring-Transformation Methodologies

The synthesis of the core structure, 1,1,3,3-tetramethylisoindoline, is a crucial first step towards obtaining its 5,6-dibromo derivative. A common approach to constructing the isoindoline ring involves the reaction of a suitable phthalimide precursor with an organometallic reagent. For instance, the parent 1,1,3,3-tetramethylisoindoline can be synthesized from N-benzylphthalimide through a Grignard reaction with methylmagnesium iodide. This reaction is typically performed in a refluxing solvent such as toluene, followed by hydrogenolysis to remove the benzyl group, and subsequent oxidation.

Once the 1,1,3,3-tetramethylisoindoline core is obtained, the focus shifts to the regioselective introduction of two bromine atoms at the 5 and 6 positions of the benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution. While a specific, detailed protocol for the 5,6-dibromination of 1,1,3,3-tetramethylisoindoline is not extensively documented in readily available literature, analogous reactions on similar aromatic systems suggest the use of a brominating agent in the presence of a suitable solvent. N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations, often used in solvents like acetic acid or dichloromethane. rsc.orgorganic-chemistry.orgnih.gov The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired dibromination at the 5 and 6 positions, avoiding over-bromination or side reactions.

The existence of this compound is confirmed by its use as a precursor in further synthetic transformations, such as copper-catalyzed cyanation reactions. This indicates that a reliable synthetic route to this compound has been developed, likely proceeding through the bromination of the parent tetramethylisoindoline.

C(sp³)-H Functionalization Approaches

The 1,1,3,3-tetramethylisoindoline scaffold possesses four methyl groups, presenting multiple sites for potential C(sp³)-H functionalization. This type of reaction allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, offering a powerful tool for molecular diversification. While specific examples of C(sp³)-H functionalization on this compound are not prevalent in the literature, general principles of C-H activation can be applied.

Transition metal catalysis is a prominent strategy for C(sp³)-H functionalization. Catalysts based on rhodium, palladium, or copper can facilitate the activation of the C-H bonds of the methyl groups, enabling their subsequent reaction with various coupling partners. For instance, directed C-H activation, where a functional group on the isoindoline nitrogen directs the catalyst to a specific C-H bond, could be a viable approach. However, the gem-dimethyl arrangement at the 1 and 3 positions presents a unique steric and electronic environment that would influence the reactivity and selectivity of such transformations.

Radical-mediated C-H functionalization offers an alternative pathway. The use of radical initiators in the presence of suitable reagents could lead to the abstraction of a hydrogen atom from one of the methyl groups, generating a carbon-centered radical. This radical intermediate could then be trapped by various radical acceptors to introduce new functional groups. The presence of the electron-withdrawing bromine atoms on the aromatic ring might influence the reactivity of the benzylic C-H bonds of the methyl groups.

Skeletal Rearrangements and Polycyclic Isoindoline Formation

The isoindoline core of this compound can serve as a building block for the construction of more complex, polycyclic architectures through skeletal rearrangements and annulation reactions. These transformations can lead to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

One approach to forming polycyclic isoindolines involves a Pictet-Spengler-type reaction. In this strategy, an in situ-generated isoindolium ion, formed by the protonation of an isoindole precursor, can act as an electrophile. This electrophilic species can then undergo cyclization with a tethered nucleophile, such as a tryptamine derivative, to yield a polycyclic isoindoline. nih.gov While this method typically starts from an isoindole, it highlights a potential pathway for expanding the isoindoline ring system.

Another strategy involves the annulation of the isoindoline with other ring systems. This could be achieved by functionalizing the nitrogen atom or the aromatic ring of the this compound with a reactive tether, which could then undergo an intramolecular cyclization to form a new ring. For example, the introduction of a side chain containing a nucleophilic or electrophilic group could lead to the formation of a fused or bridged polycyclic system.

Advanced Structural Elucidation and Conformational Analysis of 5,6 Dibromo 1,1,3,3 Tetramethylisoindoline and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular conformation and provides insights into the intermolecular interactions that govern crystal packing.

The solid-state conformation of isoindoline (B1297411) derivatives is significantly influenced by the nature and position of substituents on the isoindoline core. In the case of 5,6-Dibromo-1,1,3,3-tetramethylisoindoline, the bulky bromine atoms and tetramethyl groups introduce considerable steric hindrance, which dictates the geometry of the molecule.

X-ray diffraction studies on related structures reveal that the five-membered pyrrolidine (B122466) ring in isoindoline derivatives often adopts an envelope conformation. For instance, in a dispiro-oxindole derivative containing a brominated indoline (B122111) moiety, the pyrrolidine rings fused to a piperazine (B1678402) ring were found to adopt envelope conformations. researchgate.net Similarly, in sterically hindered bis(arylimino)isoindolines, the molecular structures obtained from X-ray diffraction provided insights into the stepwise increase of sterical hindrance. researchgate.net The conformation of seven-membered rings in related dibromo-tetramethyl-tetrahydrothiepine-dione compounds has been shown to adopt a twist form. nih.gov

The confinement of molecules within a crystalline matrix can also influence their conformation. nih.gov For this compound, the solid-state conformation is a result of the interplay between intramolecular steric strain and the forces involved in crystal lattice formation.

A representative table of crystallographic data for a related dibrominated organic compound is provided below to illustrate the type of information obtained from such studies.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₆Br₂O₂S |

| Formula Weight | 360.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.452(2) |

| b (Å) | 16.963(3) |

| c (Å) | 9.531(2) |

| β (°) | 105.18(3) |

| Volume (ų) | 1319.1(5) |

| Z | 4 |

This data is for (Z)-4,5-Dibromo-3,3,6,6-tetramethyl-2,3,6,7-tetrahydrothiepine-1,1-dione and serves as an illustrative example.

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including van der Waals forces, and in some cases, halogen bonding. In the crystal structure of dibromomesitylene, molecules are packed in an anti-ferroelectric manner, which favors strong van der Waals interactions. nih.gov For (Z)-4,5-Dibromo-3,3,6,6-tetramethyl-2,3,6,7-tetrahydrothiepine-1,1-dione, molecules are connected by a center of inversion, forming a layer-like structure. nih.gov The minimal distance between bromine atoms of different layers in this structure was found to be 3.4168 (6) Å. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For complex molecules like this compound and its derivatives, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide a solution by spreading the signals over two frequency axes, revealing correlations between different nuclei. wikipedia.org

Several 2D NMR experiments are routinely used for the structural elucidation of organic molecules:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.eduscribd.com It is used to establish proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly bonded to a heteronucleus, most commonly ¹³C. sdsu.eduscribd.com It provides a map of all C-H single bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range couplings between protons and heteronuclei, typically over two to four bonds. sdsu.eduscribd.com It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. scribd.com It provides crucial information about the three-dimensional structure and stereochemistry of a molecule.

The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives, leading to a complete structural determination in solution.

A summary of common 2D NMR techniques and their applications is presented in the table below.

| 2D NMR Technique | Type of Correlation | Information Gained |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies coupled proton networks. sdsu.eduscribd.com |

| HSQC | ¹H-¹³C one-bond | Connects protons to the carbons they are directly attached to. sdsu.eduscribd.com |

| HMBC | ¹H-¹³C multiple bonds (2-4 bonds) | Establishes long-range connectivity, identifying quaternary carbons and linking fragments. sdsu.eduscribd.com |

| NOESY | ¹H-¹H through-space | Reveals protons that are in close spatial proximity, providing conformational and stereochemical insights. scribd.com |

The presence of the four methyl groups at the 1- and 3-positions of the isoindoline ring in this compound leads to significant steric hindrance. This steric crowding can restrict bond rotations and lead to distinct, slowly interconverting conformations (atropisomers) on the NMR timescale.

Variable-temperature NMR studies can be employed to investigate these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to conformational exchange. For example, in adducts of platinum anticancer drugs, enclosing a nitrogen center within a piperidine (B6355638) ring was found to significantly reduce dynamic motion, allowing for the study of individual atropisomers by NMR. nih.gov The slowing of dynamic motion in sterically hindered molecules can be crucial for understanding their behavior in different environments.

Advanced Mass Spectrometry for Molecular Architecture Confirmation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the molecular formula.

For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature serves as a clear indicator of the presence and number of bromine atoms in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, thus confirming the proposed molecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Insights

For "this compound", a detailed analysis of its FT-IR and Raman spectra allows for the unambiguous identification of its key structural features. The presence of the tetramethyl groups, the aromatic ring, the dibromo substitution pattern, and the isoindoline core can all be confirmed by characteristic vibrational bands.

The primary vibrational modes expected for this compound are:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region in both FT-IR and Raman spectra.

Aliphatic C-H Stretching: Arising from the four methyl groups, these vibrations produce strong bands in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to appear as a series of bands between 1620 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these peaks.

Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups are found in the 1470-1430 cm⁻¹ and 1380-1365 cm⁻¹ regions, respectively. The gem-dimethyl structure (two methyl groups on the same carbon) often results in a characteristic splitting of the symmetric bending band.

C-N Stretching: The stretching of the C-N bond within the isoindoline ring typically gives rise to a moderate to weak band in the 1250-1020 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the low-frequency region of the spectrum, typically between 680 cm⁻¹ and 515 cm⁻¹. These are often more prominent in the Raman spectrum. nih.gov

The complementarity of FT-IR and Raman is crucial. For instance, while water interference can be a significant issue in FT-IR spectroscopy of aqueous solutions, it is negligible in Raman spectroscopy as water is a very weak scatterer. nih.govnih.gov Vibrational mode analyses, often aided by density functional theory (DFT) calculations, can provide precise assignments for observed spectral bands, confirming the compound's structure. nih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for "this compound".

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) | Assigned Functional Group |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong | -CH₃ Groups |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Medium to Strong | Benzene Ring |

| Methyl C-H Bend (Asymmetric) | 1470 - 1430 | Medium | Medium | -CH₃ Groups |

| Methyl C-H Bend (Symmetric) | 1380 - 1365 | Medium (may be split) | Medium | gem-Dimethyl Groups |

| C-N Stretch | 1250 - 1020 | Medium | Weak | Isoindoline Ring |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak | Substituted Benzene |

| C-Br Stretch | 680 - 515 | Strong | Strong | Bromo-substituent |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov The parent molecule, "this compound", is a diamagnetic species with all its electrons paired; therefore, it is EPR-silent. However, its corresponding nitroxide radical, 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl , is a stable free radical and would produce a characteristic EPR spectrum. rsc.org

Nitroxides derived from the 1,1,3,3-tetramethylisoindoline (B1606132) scaffold are valuable as spin probes and labels due to their stability and informative EPR spectra. rsc.orgresearchgate.net The EPR spectrum of the 5,6-dibromo derivative would be primarily defined by the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction, known as hyperfine coupling, splits the EPR signal into three distinct lines of roughly equal intensity. The magnitude of this splitting is given by the hyperfine coupling constant, a(N).

Further structural information can be gleaned from smaller hyperfine couplings:

Proton Coupling: The unpaired electron can also couple with the protons of the four methyl groups. In many isoindoline nitroxides, this results in a complex but well-resolved superhyperfine structure superimposed on each of the three main nitrogen lines. nih.gov This coupling provides insight into the spin density distribution within the molecule.

Bromine Coupling: The bromine atoms (⁷⁹Br and ⁸¹Br, both with nuclear spin I=3/2) could also couple to the unpaired electron. However, due to the distance from the N-O moiety where the unpaired electron is primarily localized, this coupling is expected to be very small and likely would only contribute to line broadening rather than resolvable splitting.

The g-factor, another key parameter obtained from the EPR spectrum, is characteristic of the radical's electronic environment. For nitroxide radicals, g-values are typically close to that of the free electron (≈2.0023). Studies on related isoindoline nitroxides show that the EPR linewidths are sensitive to the local environment, including solvent polarity and the presence of oxygen, making these radicals effective probes for biophysical studies. nih.gov By measuring NMR chemical shift differences between the diamagnetic isoindoline and its paramagnetic nitroxide radical, the hyperfine splitting constants for aromatic protons, which are often too small to be resolved in the EPR spectrum, can be determined. rsc.org

The table below summarizes the anticipated EPR parameters for the nitroxide radical derived from "this compound", based on data from analogous compounds. nih.govrsc.orgresearchgate.net

| Parameter | Expected Value | Information Provided |

|---|---|---|

| g-factor (isotropic) | ~2.006 | Electronic environment of the unpaired electron. |

| Nitrogen Hyperfine Coupling, a(¹⁴N) | ~14.0 - 14.5 Gauss | Primary interaction defining the main triplet spectrum. researchgate.net |

| Methyl Proton Superhyperfine Coupling, a(H) | Small, often resolved | Spin delocalization onto the tetramethyl groups. nih.gov |

| Aromatic Proton Hyperfine Coupling, a(H) | Very small (<0.5 G) | Spin delocalization onto the aromatic ring; typically unresolved in EPR. rsc.org |

| Bromine Hyperfine Coupling, a(Br) | Very small / unresolved | May contribute to spectral line broadening. |

Computational Chemistry and Theoretical Investigations of 5,6 Dibromo 1,1,3,3 Tetramethylisoindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the electronic structure and reactivity of compounds like 5,6-Dibromo-1,1,3,3-tetramethylisoindoline. By solving the Kohn-Sham equations, DFT provides insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

In computational studies of similar aromatic compounds, the introduction of halogen atoms has been shown to significantly influence the FMO energies. nih.gov Specifically, halogen substitution tends to lower the LUMO energy level, thereby increasing the electrophilicity of the molecule. nih.gov For this compound, it is anticipated that the HOMO would be distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be influenced by the electron-withdrawing bromine atoms.

A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related isoindole structures have shown how substituents can tune this energy gap. researchgate.net A hypothetical dataset for this compound, based on trends observed in similar halogenated heterocycles, is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the isoindoline (B1297411) ring due to its lone pair of electrons. The bromine atoms, despite their electronegativity, can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding. nih.gov The aromatic ring and the methyl groups would present varying degrees of electrostatic potential. Computational studies on other isoindoline derivatives have effectively used MEP to analyze their reactive sites. rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice).

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, the Hirshfeld surface provides a graphical representation of these interactions. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Studies on various isoindoline and indole (B1671886) derivatives have extensively used Hirshfeld analysis to understand their crystal packing. researchgate.netnih.govresearchgate.net These analyses typically reveal the prevalence of H···H, C-H···π, and halogen···H contacts. For this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H interactions due to the numerous methyl and ring hydrogens. Furthermore, the bromine atoms would likely participate in Br···H and potentially Br···Br or Br···π interactions, which are crucial in directing the supramolecular assembly. researchgate.net

Table 2: Predicted Predominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Significance |

| H···H | High | van der Waals forces, packing efficiency |

| Br···H/H···Br | Moderate to High | Dipolar interactions, hydrogen bonding |

| C···H/H···C | Moderate | van der Waals forces, weak hydrogen bonding |

| Br···Br | Possible | Halogen bonding, crystal packing stabilization |

| N···H/H···N | Low to Moderate | Hydrogen bonding |

Note: The contributions are predictive and would be confirmed by experimental crystal structure data and subsequent Hirshfeld analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. The synthesis of this compound likely involves the electrophilic bromination of the 1,1,3,3-tetramethylisoindoline (B1606132) precursor.

DFT studies on the bromination of indoles and other aromatic compounds have detailed the stepwise mechanism. researchgate.net This typically involves the formation of a π-complex between the aromatic ring and the brominating agent (e.g., Br2 or N-bromosuccinimide), followed by the formation of a sigma-complex (also known as an arenium ion or Wheland intermediate), and finally, the departure of a proton to restore aromaticity. researchgate.net

For 1,1,3,3-tetramethylisoindoline, computational modeling could predict the regioselectivity of the bromination. The directing effects of the fused pyrrolidine (B122466) ring and the activating nature of the nitrogen atom would be key factors. DFT calculations could determine the relative energies of the transition states for bromination at different positions on the benzene (B151609) ring, thereby explaining why the 5,6-dibromo isomer is formed. A recent study on the direct bromination of substituted indoles proposed a two-step mechanism, with the first step being rate-determining. Similar computational approaches could be applied to understand the synthesis of the title compound, providing a theoretical framework for optimizing reaction conditions.

Photophysical and Electronic Properties of 5,6 Dibromo 1,1,3,3 Tetramethylisoindoline Derivatives

Absorption and Emission Spectroscopy of Isoindoline-Based Chromophores

The interaction of isoindoline-based chromophores with light is governed by their unique electronic structure. Chromophores are parts of a molecule responsible for its color by absorbing light at specific wavelengths in the visible spectrum. nih.gov The absorption and subsequent emission of light are fundamental processes that provide insight into the molecular orbitals and energy transitions within these compounds.

The electronic absorption spectra of isoindoline (B1297411) derivatives, like other organic chromophores, are characterized by absorption bands corresponding to electronic transitions, typically π→π* and n→π* transitions. mdpi.com The position (λmax) and intensity of these bands are highly dependent on the molecular structure. For instance, creating donor-π-acceptor (D-π-A) systems by introducing electron-donating and electron-withdrawing groups to the isoindoline core can lead to intramolecular charge-transfer (ICT) bands, which are particularly sensitive to their environment. eurjchem.comnih.gov

Fluorescence spectroscopy reveals the emission properties of these molecules after they have been excited by absorbing light. A key feature of many fluorescent isoindoline derivatives is a significant difference between the maximum absorption and emission wavelengths, known as the Stokes shift. A large Stokes shift is advantageous for fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios. horiba.com

Solvatochromic Behavior and Environment Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. eurjchem.com This effect is particularly pronounced in D-π-A type isoindoline derivatives, which exhibit a significant change in their dipole moment upon electronic excitation. nih.gov The interaction between the dye molecule and the surrounding solvent molecules stabilizes the ground and excited states to different extents, leading to shifts in the absorption and emission spectra. eurjchem.com

Positive Solvatochromism : A bathochromic (red) shift with increasing solvent polarity is termed positive solvatochromism. This typically occurs when the excited state is more polar than the ground state, as is common in ICT compounds. nih.gov The emission maximum of such dyes will shift to higher wavelengths in more polar solvents due to the stabilization of the more polar excited state. nih.gov

Environmental Probes : This sensitivity to the local environment makes solvatochromic isoindoline derivatives excellent candidates for fluorescent probes. horiba.com They can be designed to target specific cellular compartments, such as mitochondria, and report on changes in local polarity associated with biological processes like apoptosis. horiba.com

The fluorescence of certain isoindoline derivatives is also highly sensitive to pH. For example, the protonation or deprotonation of a functional group, such as a hydroxyl or amine group attached to the chromophore, can significantly alter the electronic structure and, consequently, the fluorescence emission. scispace.comnih.gov This reversible pH-dependent behavior allows for their use as pH sensors. nih.gov

Fluorescence Quantum Yields and Radiative Decay Pathways

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov A high quantum yield (approaching 1 or 100%) is highly desirable for applications requiring bright fluorescent labels, such as in bioimaging. horiba.com

The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Non-radiative pathways, including internal conversion and intersystem crossing, allow the excited molecule to return to the ground state without emitting a photon, often dissipating the energy as heat. nih.gov

For isoindoline derivatives, several structural factors influence the quantum yield:

Structural Rigidity : Molecules with a rigid, planar structure tend to have higher fluorescence quantum yields. Rigidity reduces the degrees of freedom for vibrational and rotational motion, which are major contributors to non-radiative decay.

Substituent Effects : The presence of heavy atoms (like bromine in the parent compound) can increase the rate of intersystem crossing to the triplet state, which can decrease fluorescence quantum yield. Conversely, strategic design can produce derivatives with very high efficiency. For example, certain rationally designed indoline-based dyes are noted for their high quantum yields. horiba.com

Solvent and Environment : The quantum yield can be strongly influenced by the solvent. In some cases, the fluorescence of D-π-A dyes is significantly quenched in more polar solvents. nih.gov

The quantum yield of an unknown sample is typically determined using a comparative method, where its integrated fluorescence intensity is compared against a well-characterized standard with a known quantum yield under identical conditions. nih.govucf.edu For instance, an isoindole derivative formed from the reaction of o-phthaldehyde (OPA) with captopril (B1668294) was found to have a quantum yield of 0.39, calculated using fluorescein (B123965) (ΦF = 0.79) as a reference. ucf.edu

Profluorescent Behavior and Radical-Induced Fluorescence Modulation (for nitroxide derivatives)

A particularly interesting class of isoindoline derivatives are those containing a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or isoindoline-2-yloxyl. These compounds often exhibit "profluorescent" behavior, where the fluorescence of a linked fluorophore is initially quenched by the paramagnetic nitroxide.

The mechanism of this quenching involves the open-shell nitroxide radical providing an efficient non-radiative decay pathway for the excited fluorophore, effectively turning the fluorescence "off". scispace.comucf.edu This quenching is a well-known characteristic of nitroxide-fluorophore systems. acs.org

The fluorescence can be "turned on" by a chemical reaction that converts the paramagnetic nitroxide into a diamagnetic species. scispace.com For example, when the nitroxide radical reacts with another free radical species (e.g., a methyl radical or reactive oxygen species), it forms a diamagnetic alkoxyamine. scispace.com This conversion eliminates the quenching pathway, and the inherent fluorescence of the fluorophore is restored. scispace.comucf.edu

This radical-induced fluorescence modulation makes profluorescent isoindoline nitroxides powerful tools for detecting and imaging transient free-radical species in chemical and biological systems. scispace.comucf.edu

Two-Photon Absorption Properties for Advanced Optical Applications

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. libretexts.org This phenomenon forms the basis for two-photon excitation fluorescence (TPEF) microscopy, a powerful imaging technique. researchgate.net

Derivatives of isoindoline have been developed as probes for 2PA applications. researchgate.net The key advantages of using 2PA include:

Deeper Tissue Penetration : The lower-energy (typically near-infrared, NIR) light used for excitation is scattered less by biological tissue, allowing for imaging at greater depths. nih.gov

Reduced Phototoxicity : The NIR light is less damaging to living cells compared to the high-energy (UV or visible) light used in conventional one-photon fluorescence microscopy. nih.gov

Inherent 3D Resolution : The 2PA process is confined to the tiny focal volume of the laser beam, providing intrinsic three-dimensional sectioning without the need for a confocal pinhole.

The efficiency of 2PA is quantified by the two-photon absorption cross-section (δ), measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). The design of molecules with large 2PA cross-sections is a major goal in this field. libretexts.org For example, a two-photon fluorescent probe, BHID-Bpin, was developed from a 4-hydroxyisoindoline-1,3-dione scaffold for the detection of peroxynitrite. researchgate.net This probe demonstrated high photostability and was successfully used to image peroxynitrite in HeLa cells and in rat hippocampal slices at a depth of 110 μm. researchgate.net Exceptionally large 2PA cross-sections, with values up to 51,770 GM, have been reported for some organic chromophores, highlighting the potential for designing highly efficient isoindoline-based probes. libretexts.org

Magnetic Properties and Spin Coupling Phenomena in Radical-Derived Isoindolines

Isoindoline derivatives that incorporate a stable nitroxide radical are paramagnetic and thus possess unique magnetic properties that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. ucf.edu EPR is a powerful technique for probing the electronic environment of the unpaired electron in the nitroxide.

The EPR spectrum of an isoindoline nitroxide is characterized by several key parameters:

g-value : This is a dimensionless factor that is characteristic of the radical's electronic environment.

Hyperfine Coupling Constant (A) : This parameter describes the magnetic interaction (coupling) between the unpaired electron and nearby magnetic nuclei, most notably the nitrogen nucleus (¹⁴N) of the nitroxide group. This interaction splits the EPR signal into a characteristic pattern of lines (a triplet for a single ¹⁴N nucleus). The magnitude of the nitrogen hyperfine coupling constant (aN) is sensitive to the local environment and the structure of the radical.

In systems containing multiple radical centers (multi-spin systems), interactions between the spins can occur. researchgate.net These spin-spin interactions can be studied by EPR to determine distances between the radical sites. Furthermore, radical exchange reactions, where a nitroxide group is exchanged between molecules, can be monitored by EPR, providing insights into reaction kinetics and mechanisms. researchgate.net Isoindoline nitroxide-labeled porphyrins, for example, have been shown to exhibit the characteristic hyperfine splittings and g-values of isoindoline nitroxides in EPR tests. ucf.eduacs.org

Advanced Applications and Functionalization Potential of 5,6 Dibromo 1,1,3,3 Tetramethylisoindoline Based Materials

Role in Organic Electronics and Optoelectronic Devices

The functionalization of the 5,6-dibromo-1,1,3,3-tetramethylisoindoline core through established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, opens the door to its use in organic electronic and optoelectronic devices. The robust isoindoline (B1297411) scaffold, combined with the ability to introduce various electronically active moieties at the 5- and 6-positions, allows for the tuning of photophysical and electronic properties.

While direct integration of this compound into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is not extensively documented, its derivatives hold significant promise. The dibromo functionality is a key precursor for introducing chromophoric and charge-transporting groups. For instance, palladium-catalyzed reactions like the Sonogashira coupling can be employed to attach acetylenic units, extending the π-conjugation of the molecule. rsc.orgresearchgate.net This is a common strategy in the design of materials for OLEDs and OFETs to achieve desired energy levels and charge carrier mobilities.

Furthermore, the conversion of the bromo groups to cyano groups via palladium-catalyzed cyanation is a well-established method for creating electron-accepting moieties. nih.govnih.govrsc.orgrsc.org The resulting dicyano-substituted tetramethylisoindoline could serve as an electron-transporting or emissive material in OLEDs. The introduction of cyano groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. Materials with a donor-acceptor structure are often employed in high-performance organic semiconductors. mdpi.comsigmaaldrich.com

The general synthetic route for functionalizing dibromoarenes, which is applicable to this compound, is highlighted in the table below.

| Reaction Type | Reagents and Conditions | Potential Functional Group | Relevance to OLEDs/OFETs |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, base (e.g., Et₃N) | Alkynyl | Extension of π-conjugation, tuning of HOMO/LUMO levels. |

| Suzuki Coupling | Arylboronic acid or ester, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | Aryl | Construction of larger conjugated systems, building blocks for polymers. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | Arylamino | Introduction of hole-transporting moieties. |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd catalyst | Cyano | Creation of electron-accepting units, building blocks for TADF emitters. nih.govnih.govresearchgate.net |

In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials with tailored absorption spectra and energy levels is crucial. Similar to its potential in OLEDs and OFETs, derivatives of this compound can be envisioned as components in OPV active layers. By employing polymerization reactions, such as Suzuki or Stille coupling, the dibromo compound can be incorporated into conjugated polymers. rsc.org These polymers, when combined with suitable acceptor materials like fullerenes or non-fullerene acceptors, could form the bulk heterojunction of an OPV device. The tetramethylisoindoline unit can enhance the solubility and processability of the resulting polymers, which is a significant advantage in the fabrication of solution-processed solar cells.

Development of Fluorescent Probes and Chemosensors

The isoindoline scaffold is a known fluorophore, and its derivatives can be designed to exhibit changes in their fluorescence properties in response to their environment or the presence of specific analytes.

Fluorescent probes that are sensitive to the polarity and viscosity of their microenvironment are valuable tools in materials science for characterizing polymers and other soft matter. The fluorescence of molecules with a twisted intramolecular charge transfer (TICT) character is often sensitive to solvent polarity and viscosity. While not directly reported for this compound, the general principles of designing such probes can be applied to its derivatives. By introducing a donor group and an acceptor group to the isoindoline core, a push-pull system can be created. The dibromo functionality allows for the introduction of various substituents through cross-coupling reactions to modulate these properties. For instance, attaching an electron-donating group at one end and an electron-withdrawing group at the other can induce TICT behavior, making the fluorescence emission spectrum and quantum yield dependent on the surrounding medium's polarity and viscosity.

"Turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon binding to a specific analyte, are of great interest for chemical sensing. The this compound can be functionalized with specific recognition units for the detection of various analytes. For example, the bromo groups can be converted to other functionalities that can act as binding sites. A common strategy for designing turn-on probes involves the photoinduced electron transfer (PeT) mechanism. In the absence of the analyte, the fluorescence of the fluorophore (the isoindoline core) is quenched by a nearby receptor unit. Upon binding of the analyte to the receptor, the PeT process is inhibited, leading to a "turn-on" of the fluorescence. The versatility of the dibromo precursor allows for the attachment of a wide range of receptors for the detection of different chemical species.

Precursors for Stable Radical Synthesis in Materials Science

The 1,1,3,3-tetramethylisoindoline (B1606132) core is a well-established precursor for the synthesis of stable nitroxide radicals. Oxidation of the secondary amine of the isoindoline ring leads to the formation of a stable nitroxyl (B88944) radical. These radicals are paramagnetic and have found applications in various areas of materials science, including as spin probes and labels for electron paramagnetic resonance (EPR) spectroscopy and as building blocks for magnetic materials.

The synthesis of 5-carboxy-1,1,3,3-tetraethyl-2-isoindolinyloxyl has been reported, demonstrating the stability of this class of nitroxide radicals. nih.gov The presence of the bromine atoms in this compound offers a route to synthesize bifunctional or polyfunctional radical materials. The bromine atoms can be functionalized before or after the formation of the nitroxide radical, allowing for the incorporation of these stable radicals into larger molecular architectures or polymers. This could lead to the development of novel magnetic materials, redox-active polymers for energy storage, or polarizing agents for dynamic nuclear polarization (DNP) NMR spectroscopy. The stability of nitroxide radicals is a key factor for their practical application. nih.gov

Nitroxide-Based Spin Labels for Advanced Spectroscopic Techniques (e.g., Dynamic Nuclear Polarization, EPR)

The 1,1,3,3-tetramethylisoindoline framework is a premier scaffold for the synthesis of highly stable nitroxide radicals, which are paramount for advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP). The secondary amine of the isoindoline can be oxidized to form a nitroxide radical (aminoxyl radical). hi.is The four methyl groups adjacent to the nitrogen atom provide significant steric shielding to the radical center. This structural feature is crucial as it enhances the stability of the nitroxide by protecting it from reduction in biologically relevant environments, a known limitation for many common spin labels. nih.gov

In the context of EPR, particularly in site-directed spin labeling (SDSL) studies of proteins, isoindoline-based nitroxides offer superior bioresistance. nih.gov They can be functionalized, for instance, with maleimide (B117702) or azide (B81097) groups via the aromatic ring or other positions, allowing for covalent attachment to specific sites in biomolecules, such as cysteine residues or noncanonical amino acids. nih.gov The resulting labeled proteins can then be studied using EPR to obtain high-resolution structural and dynamic information.

For Dynamic Nuclear Polarization (DNP) NMR spectroscopy, which dramatically enhances NMR signal intensities, stable biradicals are often employed as polarizing agents. nih.gov The 5,6-dibromo functionality of the title compound is an ideal starting point for synthesizing rigid biradicals. The two bromine atoms can be replaced through cross-coupling reactions to link two tetramethylisoindoline nitroxide units together. The rigidity of the linker and the high stability of the radical moieties are critical for efficient polarization transfer at the high magnetic fields and low temperatures typical of DNP experiments. nih.gov The improved stability of isoindoline-based radicals compared to traditional TEMPO-based labels can lead to greater DNP enhancements and more reliable experimental outcomes. nih.gov

Table 1: Comparison of Nitroxide Spin Label Cores

| Feature | Pyrrolidine (B122466)/Piperidine (B6355638) (e.g., TEMPO) | 1,1,3,3-Tetramethylisoindoline |

| Core Structure | Saturated 5- or 6-membered ring | Fused bicyclic aromatic/aliphatic |

| Steric Shielding | Good (from adjacent methyls) | Excellent (from fused ring and methyls) |

| Reductive Stability | Moderate; susceptible to bioreduction | High; enhanced resistance in cellular media nih.gov |

| Synthetic Access | Well-established | Well-established nih.gov |

| Primary Application | General purpose spin labeling | Advanced SDSL-EPR, DNP in complex media nih.govnih.gov |

Exploration of Magnetism in Organic Radical Systems

The study of magnetism in purely organic materials is a frontier of materials science, and stable radicals are the fundamental units for building such systems. mdpi.com Organic radicals derived from this compound are excellent candidates for this exploration. After conversion to the nitroxide form, the two bromine atoms on the aromatic ring serve as reactive handles to control the supramolecular assembly of the radical units in the solid state.

The magnetic properties of a material are determined by how the individual spins (unpaired electrons) of the radicals interact with each other. These interactions can be ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel). mdpi.com By using the dibromo functionality to synthesize dimers, oligomers, or polymers, chemists can precisely control the distance and orientation between radical centers. This control allows for the systematic investigation of structure-property relationships in organic magnets. For example, linking two radical units with different conjugated bridges can modulate the exchange coupling between them. The crystal packing, influenced by substituents introduced at the bromine positions, can lead to different magnetic behaviors, from simple paramagnetic systems to materials exhibiting long-range magnetic ordering or bistability. aps.org

Building Blocks in Complex Organic Synthesis

The this compound molecule is a powerful building block for constructing complex, multi-ring systems. The two bromine atoms are versatile functional groups that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

This dual reactivity allows for the programmed synthesis of extended polycyclic aromatic hydrocarbons (PAHs) or large heterocyclic scaffolds. For instance, a double Suzuki coupling with a diboronic acid derivative can annulate a new aromatic ring onto the isoindoline core. Intramolecular cyclization strategies following functionalization of the bromine positions can lead to the formation of rigid, bridged heterocyclic systems. nih.gov The ability to build such complex and sterically defined three-dimensional structures from a simple, modular starting material is of significant interest for creating novel molecular architectures. nih.govotago.ac.nz

The development of new ligands is crucial for advancing transition metal catalysis. The this compound scaffold offers a unique and tunable platform for ligand design. The two bromine atoms can be readily converted into various coordinating groups, such as phosphines, pyridyls, or N-heterocyclic carbenes (NHCs).

This allows for the synthesis of bidentate ligands where the coordinating atoms are held in a rigid, well-defined spatial arrangement by the isoindoline backbone. The steric bulk provided by the tetramethyl groups can also be used to create a specific coordination pocket around a metal center, influencing the selectivity and activity of the resulting catalyst. Furthermore, the isoindoline nitrogen itself can be involved in coordination, or the entire functionalized molecule can act as a scaffold to orient catalytic groups, making it a versatile entry point for creating novel catalytic systems.

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Synthetic Strategy (at Br positions) | Potential Application |

| Bidentate Phosphine | Lithiation followed by reaction with R₂PCl | Homogeneous Catalysis (e.g., cross-coupling) |

| Pincer Ligand | Sequential functionalization (e.g., Suzuki, Sonogashira) | Dehydrogenation, C-H Activation |

| Bridging Ligand | Linking two metal centers via coordinating groups | Polynuclear Complexes, Materials |

| Redox-Active Ligand | Conversion to nitroxide form | Catalysis involving electron transfer steps |

The inherent rigidity of the 1,1,3,3-tetramethylisoindoline core makes it a "privileged scaffold"—a molecular framework that is often found in bioactive compounds or high-performance materials. mdpi.comnih.gov In material science, rigidity is key to creating materials with predictable structures and properties, such as porous organic frameworks or liquid crystals. The dibromo-functionality allows this rigid core to be incorporated into larger polymeric or supramolecular assemblies.

In drug design, employing a rigid scaffold can be highly advantageous. When a flexible molecule binds to a biological target, it pays an entropic penalty because it loses conformational freedom. A rigid molecule has less conformational entropy to lose upon binding, which can translate to higher binding affinity. The well-defined three-dimensional shape of the tetramethylisoindoline scaffold can be used to present pharmacophoric elements in a precise orientation, leading to improved selectivity for a specific receptor or enzyme. nih.gov The dibromo-groups provide synthetic handles to attach various functional groups required for biological activity, making the scaffold a valuable starting point for medicinal chemistry programs. nih.gov

Surface Functionalization and Hybrid Material Development (e.g., Electrode Modification)

The ability to modify surfaces at the molecular level is fundamental to the development of advanced sensors, electronics, and biocompatible materials. The this compound molecule is well-suited for surface functionalization. The two bromine atoms can be used to covalently attach the molecule to a variety of substrates.

For example, through Sonogashira coupling, the molecule can be anchored to alkyne-terminated surfaces. Alternatively, conversion of the bromides to other functional groups like thiols or silanes would allow for attachment to gold or silica (B1680970) surfaces, respectively. If the isoindoline is in its nitroxide radical form, this strategy allows for the creation of paramagnetic surfaces. Such surfaces could be used in spintronics or to study surface-analyte interactions via EPR. When attached to an electrode surface, the nitroxide can act as a redox mediator for electrochemical sensing, enabling the detection of various analytes. This versatility makes the compound a valuable tool for creating novel hybrid materials where the specific properties of the isoindoline core are imparted to a macroscopic substrate.

Q & A

Q. What are the key safety protocols for handling 5,6-Dibromo-1,1,3,3-tetramethylisoindoline in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE) : Use EN 166-compliant safety glasses, face shields, and chemically resistant gloves (e.g., nitrile) .

- Engineering Controls : Work in fume hoods with adequate ventilation to minimize inhalation risks .

- Emergency Response : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .

- Storage : Follow P401-P422 guidelines (e.g., store in cool, dry, well-ventilated areas away from incompatible substances) .

Q. What synthetic methodologies are recommended for this compound?

- Methodological Answer : Optimized synthesis involves:

- Stepwise Bromination : React 1,1,3,3-tetramethylisoindoline with bromine in dichloromethane (CH₂Cl₂) at 0°C under inert conditions .

- Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of bromine) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ multi-modal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm bromine substitution patterns and methyl group integrity (e.g., δ 1.4 ppm for tetramethyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥95%) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : Confirm molecular weight (304.92 g/mol) via electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use software like Gaussian or COMSOL Multiphysics to simulate reaction pathways (e.g., nucleophilic aromatic substitution) .

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to predict solubility and stability in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for brominated isoindoline derivatives?

- Methodological Answer :

- Systematic Error Analysis : Compare experimental yields with DFT-predicted activation energies to identify outliers .

- Cross-Validation : Replicate reactions under varying conditions (e.g., temperature, catalyst loadings) to test theoretical robustness .

- Meta-Analysis : Review literature on structurally analogous compounds (e.g., tetrafluoroindole derivatives) to contextualize discrepancies .

Q. What factorial design approaches optimize solvent effects on the compound’s stability?

- Methodological Answer :

- Full Factorial Design : Test variables like solvent polarity (e.g., DMSO vs. THF), temperature (20–60°C), and exposure time (24–72 hrs) .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal storage conditions (e.g., 4°C in anhydrous DMSO) .

Q. How can researchers investigate interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lactotransferrin or other target proteins to measure binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Dynamics (MD) Simulations : Map binding sites using GROMACS or AMBER to predict allosteric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.